molecular formula C12H5Cl3N2O B11807512 6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B11807512
M. Wt: 299.5 g/mol
InChI Key: ZQRHVKVXESMCKF-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed direct C–H bond functionalization, which allows for the construction of the tricyclic scaffold and subsequent functionalization at the C-2 position of the oxazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the halogen positions.

Scientific Research Applications

6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H5Cl3N2O

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H5Cl3N2O/c13-6-1-2-8(9(15)3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H

InChI Key

ZQRHVKVXESMCKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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